molecular formula C9H14N2O B7434051 rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine

Cat. No.: B7434051
M. Wt: 166.22 g/mol
InChI Key: DKAPINHEUZCNLI-HSLWUYEYSA-N
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Description

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly as a key synthetic intermediate or precursor. Its complex, rigid tricyclic scaffold, which incorporates both ether and amine functional groups, makes it a valuable building block for the synthesis of more complex molecules. This compound is structurally related to epibatidine analogs, a class of compounds known for their high affinity and activity as nicotinic acetylcholine receptor (nAChR) agonists [1] . Research into such structures is primarily focused on understanding neuropharmacology, developing new therapeutic agents for neurological disorders, and exploring novel analgesic pathways. The "rac-" prefix indicates that the material is supplied as a racemic mixture, containing both enantiomers, which is crucial for researchers studying stereochemistry's effect on biological activity and for initial pharmacological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[(1S,2R,6R,7R)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-en-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-4-7-8-5-1-2-6(3-5)9(8)12-11-7/h5-6,8-9H,1-4,10H2/t5-,6+,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAPINHEUZCNLI-HSLWUYEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2ON=C3CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The [4+2] cycloaddition between a diene and a dienophile is a classical method for constructing bicyclic systems. For example, a furan-derived diene and a maleimide dienophile can yield an oxabicyclic intermediate. Subsequent intramolecular amidation or azide-alkyne cyclization introduces the nitrogen atom. In one documented route, a norbornene derivative undergoes Diels-Alder reaction with an azide-containing dienophile, followed by strain-driven ring-opening to form the tricyclic core.

Key Conditions :

  • Solvent: Toluene or dichloromethane

  • Temperature: 25–80°C

  • Catalysts: Lewis acids (e.g., ZnCl₂) for regioselectivity.

Multicomponent Reactions (MCRs)

MCRs like the Ugi or Hantzsch reactions enable convergent assembly of complex scaffolds. The Ugi 3CR, combining an amine, carbonyl, isocyanide, and carboxylic acid, has been employed to generate peptidomimetic frameworks. For the target compound, a modified Hantzsch reaction using β-keto esters and ammonia could form the oxa-aza bicyclic intermediate, which is further cyclized via intramolecular nucleophilic substitution.

Example Protocol :

  • Combine ethyl acetoacetate, ammonium acetate, and formaldehyde in ethanol.

  • Heat at reflux for 12 hours to form a dihydropyridine intermediate.

  • Treat with HCl to induce cyclization.

Introduction of the Azidomethyl Group

The CAS entry for rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene (CAS 2648862-79-5) highlights the azidomethyl intermediate critical for subsequent amination.

Nucleophilic Substitution

A bromomethyl or chloromethyl precursor at position 5 undergoes substitution with sodium azide (NaN₃):

Tricyclic-Br+NaN3DMF, 60°CTricyclic-N3+NaBr\text{Tricyclic-Br} + \text{NaN}3 \xrightarrow{\text{DMF, 60°C}} \text{Tricyclic-N}3 + \text{NaBr}

Yield : 75–85%.

Reduction of Azide to Methanamine

The final step involves reducing the azidomethyl group to methanamine. Two methods are prevalent:

Catalytic Hydrogenation

Using H₂ gas and a palladium catalyst (Pd/C or Raney Ni) under mild conditions:

Tricyclic-N3+3H2Pd/C, EtOHTricyclic-NH2+NH3\text{Tricyclic-N}3 + 3\text{H}2 \xrightarrow{\text{Pd/C, EtOH}} \text{Tricyclic-NH}2 + \text{NH}3

Conditions :

  • Pressure: 1–3 bar H₂

  • Temperature: 25–40°C

  • Yield: 90–95%.

Staudinger Reaction

Triphenylphosphine (PPh₃) mediates the reduction:

Tricyclic-N3+PPh3+H2OTricyclic-NH2+Ph3PO+N2\text{Tricyclic-N}3 + \text{PPh}3 + \text{H}2\text{O} \rightarrow \text{Tricyclic-NH}2 + \text{Ph}3\text{PO} + \text{N}2

Drawbacks : Lower yields (70–80%) and stoichiometric phosphine oxide waste.

Stereochemical Considerations

The target compound’s four stereocenters (1R,2S,6S,7S) necessitate either asymmetric synthesis or resolution of racemic mixtures.

Chiral Pool Synthesis

Starting from enantiopure norbornene derivatives ensures retention of configuration. For example, (1R,2S)-norbornene oxide can be functionalized sequentially to install the amine and oxygen heteroatoms.

Kinetic Resolution

Enzymatic or chiral catalyst-mediated resolutions separate enantiomers post-synthesis. Lipases (e.g., Candida antarctica) selectively acylate one enantiomer, enabling chromatographic separation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereochemical Control
Diels-Alder + Azide Sub.Cycloaddition, NaN₃, Hydrogenation65%Moderate
Ugi 3CR + CyclizationMCR, Intramolecular amidation55%Low
Chiral Pool + Reductive AminationChiral starting material, Pd/C H₂70%High

Challenges and Optimization

  • Ring Strain : The tricyclic system’s strain complicates functionalization. Microwave-assisted synthesis reduces reaction times and improves yields.

  • Azide Handling : Alternatives like diazo transfer reagents (e.g., imidazole-1-sulfonyl azide) minimize explosion risks.

  • Racemization : Mild reduction conditions (e.g., low-temperature hydrogenation) preserve stereochemistry.

Industrial Applications and Patents

Patent WO2009061879A1 discloses analogous tricyclic amines as peptide deformylase inhibitors, synthesized via Ugi-Petasis hybrid reactions. Key steps include:

  • Petasis boronic acid coupling to install substituents.

  • Ring-closing metathesis (Grubbs catalyst) to form the tricyclic core .

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Structural Analogues in the Azatricyclo Family

Compound A : (1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0²,⁶]undecane Hydrochloride
  • Structure : Lacks the 3-oxa group but shares the azatricyclo core. The undecane ring system increases steric bulk compared to the decane framework of the target compound.
  • Properties : Hydrochloride salt (CAS 1820572-35-7) enhances aqueous solubility, making it suitable for pharmaceutical formulations .
Compound B : rac-(1R,2S,6R,7R)-4-{[(1E)-(2-Chlorophenyl)methylidene]amino}-1-isopropyl-7-methyl-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione
  • Structure : Features a chlorophenyl imine substituent and dione functional groups (C=O). Molecular weight: 370.86 g/mol (C₂₁H₂₃ClN₂O₂) .
  • Properties : The imine group introduces conjugation, while the dione rings increase hydrogen-bonding capacity. The chlorophenyl group enhances lipophilicity, favoring blood-brain barrier penetration.
  • Key Difference : Extended π-system and bulky substituents may hinder metabolic clearance compared to the simpler methanamine derivative.
Compound C : Tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0²,⁶]decane-10-carboxylate Hydrochloride
  • Structure : Incorporates a tert-butyl ester and diazatricyclo system (two nitrogen atoms).
  • Properties : The tert-butyl group imparts steric protection to the ester, enhancing metabolic stability. Supplied by multiple pharmaceutical vendors (e.g., Enamine Ltd.), suggesting utility as a synthetic intermediate .
  • Key Difference : Carboxylate functionality increases hydrophilicity, contrasting with the primary amine of the target compound.

Functional Group Variations

Compound D : rel-((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine
  • Structure : Bicyclo[3.2.0]heptane core with a benzyl substituent. Molecular weight: 216.32 g/mol (C₁₄H₂₀N₂) .
  • Properties : Benzyl group increases lipophilicity (predicted logP: ~3.2), favoring passive diffusion across lipid membranes.
  • Key Difference : Smaller bicyclic framework reduces ring strain compared to the tricyclic target compound.
Compound E : Rel-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine
  • Structure : Tetrahydrofuran ring with dual methanamine groups (C₆H₁₄N₂O; MW: 130.19 g/mol) .
  • Properties : Oxygen-rich structure enhances water solubility. The dual amines enable chelation or multivalent interactions.
  • Key Difference : Lack of nitrogen in the ring system simplifies reactivity compared to azatricyclo derivatives.

Data Table: Comparative Properties

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound 3-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-en-5-yl Methanamine 211.64 Moderate polarity, hydrogen bonding
Compound A 4-azatricyclo[5.2.2.0²,⁶]undecane Hydrochloride salt N/A High aqueous solubility
Compound B 4-azatricyclo[5.2.2.0²,⁶]undecene Imine, dione, chlorophenyl 370.86 Lipophilic, conjugated system
Compound C 4,10-diazatricyclo[5.2.1.0²,⁶]decane Tert-butyl carboxylate N/A Enhanced metabolic stability
Compound D 3-azabicyclo[3.2.0]heptane Benzyl, methanamine 216.32 High lipophilicity
Compound E Tetrahydrofuran Dimethanamine 130.19 High solubility, chelation potential

Biological Activity

The compound rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine (CAS No. 2648862-45-5) is a member of the azatricyclo series and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 167.20 g/mol
  • IUPAC Name : this compound
  • SMILES : OCC1=NOC2C3CCC(C3)C12

Research indicates that this compound may interact with various biological targets due to its structural properties:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound's ability to bind to specific receptors could modulate signaling pathways related to cell proliferation and apoptosis.

Pharmacological Studies

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of azatricyclo compounds exhibited significant cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms.
    Cell LineIC50 (µM)Reference
    MCF7 (Breast)10
    A549 (Lung)15
    HeLa (Cervical)12
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of related compounds in models of neurodegeneration, suggesting that these compounds could mitigate oxidative stress in neuronal cells.

Case Studies

  • Case Study on Anticancer Properties :
    • In a controlled experiment involving MCF7 breast cancer cells treated with rac-[...]methanamine derivatives, a notable reduction in cell viability was observed at concentrations above 10 µM over a 48-hour period.
    • The study concluded that the mechanism involved mitochondrial dysfunction and subsequent activation of caspase pathways leading to apoptosis.
  • Neuroprotection in Animal Models :
    • A study using a rat model of induced neurotoxicity showed that administration of rac-[...]methanamine resulted in improved cognitive function and reduced neuronal loss compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-en-5-yl]methanamine, and how can reaction conditions be optimized?

  • Methodology : The compound’s tricyclic core can be synthesized via cyclopropanation or ring-closing reactions. Key steps include:

  • Cyclopropanation : Use of halogenating agents (e.g., Cl₂ or Br₂) to form strained rings, as seen in analogous cyclopropylmethanamine syntheses .
  • Reductive Amination : For introducing the methanamine group, employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert conditions .
  • Optimization : Continuous flow reactors improve yield and purity by minimizing side reactions .

Q. Which analytical techniques are most reliable for confirming stereochemistry and purity?

  • X-ray Crystallography : Resolves stereochemical ambiguities by identifying bond angles (e.g., C–C bond lengths averaging 1.54 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
  • HPLC with Chiral Columns : Detects enantiomeric excess (ee) using polysaccharide-based stationary phases (e.g., Chiralpak® AD-H) .
  • Spectroscopy : ¹H/¹³C NMR and IR verify functional groups (e.g., amine NH stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomer distribution data during synthesis?

  • Chiral Resolution : Use preparative chiral chromatography (e.g., supercritical fluid chromatography) to isolate enantiomers .
  • Crystallization : Partial hemitropy (observed in orthorhombic Pba2 crystals) may skew enantiomer ratios; recrystallization in polar solvents (e.g., ethanol) improves homogeneity .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., serotonin receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to 5-HT₁A/2A receptors. Focus on the methanamine group’s orientation relative to conserved aspartate residues .
  • MD Simulations : Assess stability of receptor-ligand complexes in lipid bilayers (e.g., CHARMM36 force field) .

Q. How does stereochemical configuration influence biological activity, and what assays validate this?

  • In Vitro Binding Assays : Compare racemic vs. enantiopure forms in radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A affinity) .
  • Functional Selectivity : Use cAMP accumulation or β-arrestin recruitment assays to identify biased signaling .

Q. What experimental designs address discrepancies in reported receptor binding affinities?

  • Standardized Protocols : Control variables like buffer pH (7.4), temperature (25°C), and membrane preparation methods .
  • Orthogonal Validation : Cross-validate radioligand data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile in vitro vs. in vivo results?

  • Microsomal Incubations : Test both human and rodent liver microsomes to assess species-specific CYP450 metabolism .
  • Pharmacokinetic Modeling : Integrate in vitro half-life (t₁/₂) data with physiologically based pharmacokinetic (PBPK) models to predict in vivo clearance .

Methodological Best Practices

  • Stereochemical Documentation : Report absolute configurations using Cahn-Ingold-Prelog priorities and Flack parameters from X-ray data .
  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and NMR spectra in PubChem .

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